Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate is a synthetic organic compound with the molecular formula C12H21F3N2O3 It is characterized by the presence of a tert-butyl carbamate group, an aminomethyl group, a methoxy group, and a trifluoromethyl group attached to a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving suitable precursors.
Introduction of Functional Groups: The aminomethyl, methoxy, and trifluoromethyl groups are introduced through specific reactions such as nucleophilic substitution or addition reactions.
Carbamate Formation: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the carbonyl group of the carbamate, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carbamate group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group is particularly useful in NMR spectroscopy due to its distinctive chemical shift.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features may confer specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins or enzymes, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The methoxy group may also participate in electronic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(methyl)cyclobutyl]carbamate: Similar structure but lacks the trifluoromethyl group.
Tert-butyl N-[1-(aminomethyl)-3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate: Contains a hydroxy group instead of a methoxy group.
Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclopropyl]carbamate: Features a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate is unique due to the combination of its functional groups and the cyclobutyl ring. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it distinct from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O3/c1-9(2,3)20-8(18)17-10(7-16)5-11(6-10,19-4)12(13,14)15/h5-7,16H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBDZARXIPJNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(C(F)(F)F)OC)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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